molecular formula C7H4ClN3O B1386536 Imidazo[1,2-a]pyrimidine-2-carbonyl chloride CAS No. 754928-12-6

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride

Cat. No.: B1386536
CAS No.: 754928-12-6
M. Wt: 181.58 g/mol
InChI Key: LVYQNNRMWXBIPB-UHFFFAOYSA-N
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Description

Historical context and development

The development of imidazo[1,2-a]pyrimidine derivatives can be traced back to fundamental work in heterocyclic chemistry, with the core imidazo[1,2-a]pyrimidine scaffold receiving significant attention from synthetic chemists over several decades. The imidazo[1,2-a]pyrimidine ring system acts as a versatile scaffold in organic synthesis and drug development, establishing its importance in the broader context of nitrogen heterocycle chemistry. Historical investigations into these compounds have revealed their multifarious biological activity, leading to sustained research interest in their synthetic methods and applications.

The emergence of imidazo[1,2-a]pyrimidine-2-carbonyl chloride as a specific compound of interest reflects the broader evolution of heterocyclic chemistry from the early 2000s onwards. Comprehensive reviews covering synthetic papers of imidazo[1,2-a]pyrimidine and its derivatives between 2000 and 2021 demonstrate the sustained academic and industrial interest in this chemical family. The development of efficient synthetic methodologies for accessing these structures has paralleled advances in understanding their biological properties, creating a synergistic relationship between synthetic innovation and medicinal applications.

The historical progression of imidazo[1,2-a]pyrimidine chemistry has been characterized by the development of increasingly sophisticated synthetic approaches, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methodological advances have enabled the preparation of diverse derivatives, including acid chloride functionalities such as the 2-carbonyl chloride derivative, which serves as a key intermediate for further chemical elaboration.

Structural classification and nomenclature

This compound belongs to the class of fused nitrogen heterocycles, specifically representing a bicyclic system where an imidazole ring is fused to a pyrimidine ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as this compound according to the 9th Collective Index nomenclature system. This nomenclature reflects the specific fusion pattern of the two heterocyclic rings and the positioning of the carbonyl chloride functional group at the 2-position of the fused system.

The structural classification places this compound within the broader category of imidazopyrimidines, which are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets. The presence of the carbonyl chloride functionality at the 2-position creates a reactive electrophilic center that enables nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate. The fused ring system provides structural rigidity and defines the overall molecular geometry, influencing both chemical reactivity and potential biological interactions.

The compound can also be classified as an acid halide derivative of imidazo[1,2-a]pyrimidine-2-carboxylic acid, placing it within the functional group category of acyl chlorides. This classification is significant from both synthetic and reactivity perspectives, as acid chlorides are well-known for their high reactivity toward nucleophiles and their utility in forming amide and ester bonds through acylation reactions.

Chemical identifiers and registry data

Identifier Type Value
Chemical Abstracts Service Number 754928-12-6
Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
MDL Number MFCD08056326
InChI Key KTFAKCZLYUYWJJ-UHFFFAOYSA-N
SMILES Notation ClC(=O)c1cn2c(n1)nccc2

The compound is registered in major chemical databases including PubChem, where it appears under compound identification number 26967370 for the related imidazo[1,2-c]pyrimidine-2-carbonyl chloride isomer. The Chemical Abstracts Service registry number 754928-12-6 serves as the primary identifier for commercial and research purposes. The molecular formula C7H4ClN3O indicates the presence of seven carbon atoms, four hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, reflecting the compact yet functionally diverse nature of this heterocyclic compound.

The International Chemical Identifier key and Simplified Molecular Input Line Entry System notation provide standardized representations of the molecular structure that facilitate database searches and computational chemistry applications. The MDL number MFCD08056326 represents another important identifier used in chemical inventory management and commercial sourcing. These various identifier systems ensure unambiguous identification of the compound across different chemical databases and commercial platforms.

Commercial availability data indicates that the compound is supplied by specialized chemical manufacturers, with typical purities of 95-97% and packaging in gram quantities. Pricing information from commercial suppliers suggests that this is a specialty chemical with relatively high value, reflecting both its synthetic utility and the specialized nature of its production.

Position of imidazo[1,2-a]pyrimidine derivatives in heterocyclic chemistry

Imidazo[1,2-a]pyrimidine derivatives occupy a central position in contemporary heterocyclic chemistry, serving as versatile scaffolds that bridge synthetic methodology and medicinal applications. These compounds are recognized as highly promising scaffolds in the quest for novel medicinal advancements, offering a versatile platform for diverse biological applications. The significance of the imidazo[1,2-a]pyrimidine ring system in drug discovery lies in its ability to serve as a structural mimic of purine bases, making these compounds particularly valuable as bioisosteres in pharmaceutical development.

Within the broader landscape of nitrogen heterocycles, imidazo[1,2-a]pyrimidines represent a class of compounds that demonstrate remarkable propensity for establishing crucial molecular interactions, particularly hydrogen bonding at kinase hinge regions. This structural feature underscores their potential for precise target engagement in biological systems. The versatility of this scaffold is further evidenced by its application across various therapeutic areas, including anticancer, antifungal, antiviral, and anti-inflammatory treatments.

The synthetic accessibility and well-characterized functionalization patterns of imidazo[1,2-a]pyrimidine derivatives have contributed to a surge in research publications, confirming their status as premier elements in modern drug design. Recent advances in synthetic methodologies have expanded the chemical space accessible through these scaffolds, with developments including carbon-hydrogen bond functionalization, carbon-carbon bond formation, carbon-nitrogen bond formation, and aza-Michael-Mannich reactions. These methodological advances have enabled the construction of increasingly complex derivatives with enhanced biological properties.

From a structural perspective, imidazo[1,2-a]pyrimidines exhibit excellent pharmacokinetic profiles, which contribute to their attractiveness as drug development platforms. The fused heterocyclic system provides an optimal balance of structural rigidity and functional group accessibility, enabling both specific target binding and favorable absorption, distribution, metabolism, and excretion properties. The 2-carbonyl chloride derivative specifically represents a key intermediate that enables access to diverse amide and ester derivatives through straightforward acylation chemistry, thereby expanding the synthetic utility of this privileged scaffold.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYQNNRMWXBIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651761
Record name Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754928-12-6
Record name Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can be synthesized through various methods, including the Vilsmeier reaction, which allows for the introduction of formyl groups into the imidazo framework. The compound's structure consists of a fused imidazole and pyrimidine ring system, providing a unique scaffold for further functionalization.

Table 1: Synthetic Methods for this compound

MethodDescriptionReference
Vilsmeier FormylationUtilizes phosphorus oxychloride and DMF to introduce formyl groups.Uslu Kobak et al.
Copper CatalysisEmploys copper(I) iodide for oxidative coupling reactions.Organic Chemistry Portal
Microwave IrradiationFacilitates rapid synthesis under controlled conditions.Organic Letters

Biological Applications

Imidazo[1,2-a]pyrimidines have been extensively studied for their biological activities, particularly as potential therapeutic agents against various diseases. The compound exhibits a broad spectrum of pharmacological effects, including anti-cancer, anti-viral, and anti-inflammatory properties.

A. Anti-Cancer Activity

Recent studies have shown that derivatives of imidazo[1,2-a]pyrimidine can induce apoptosis in cancer cells through various mechanisms. For instance, certain compounds have been identified as effective GABAA receptor ligands that selectively target specific subtypes associated with anxiety disorders and cancer cell proliferation.

B. Anti-Viral Properties

Research indicates that imidazo[1,2-a]pyrimidines may serve as effective inhibitors of viral infections such as SARS-CoV-2. Computational studies suggest that these compounds can bind effectively to the ACE2 receptor and spike protein of the virus, potentially preventing its entry into human cells .

C. Antimicrobial Activity

Imidazo[1,2-a]pyrimidines have also demonstrated significant antimicrobial properties against multidrug-resistant strains of bacteria and fungi. Their mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development and biological research.

Case Study 1: GABAA Receptor Modulation

A study by Jensen et al. highlighted the functional selectivity of certain imidazo[1,2-a]pyrimidines at GABAA receptors. These compounds were shown to preferentially activate the α3 subtype over the α1 subtype, suggesting potential therapeutic applications in treating anxiety disorders without the sedative effects commonly associated with traditional benzodiazepines .

Case Study 2: SARS-CoV-2 Inhibition

In a recent investigation into potential COVID-19 therapeutics, researchers synthesized novel imidazo[1,2-a]pyrimidine derivatives that exhibited strong binding affinities to key viral proteins involved in infection processes. These findings underscore the compound's potential as a lead candidate for antiviral drug development against emerging infectious diseases .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₇H₃ClN₄O (hypothetical, based on analogous structures).
  • Reactivity : The carbonyl chloride group undergoes nucleophilic substitution, enabling coupling with amines or alcohols.
  • Applications : Intermediate in drug discovery (e.g., kinase inhibitors, antiviral agents) and material science .

Comparison with Structurally Related Compounds

Structural Analogues: Pyrimidine vs. Pyridine Derivatives

The substitution of pyrimidine (two nitrogen atoms) with pyridine (one nitrogen) in the fused ring system significantly alters electronic and steric properties.

Compound Core Structure Key Functional Group Molecular Weight (g/mol) Reactivity Profile Applications References
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride Pyrimidine + imidazole -COCl ~198.6 (calculated) High (nucleophilic substitution) Drug intermediates, agrochemicals
Imidazo[1,2-a]pyridine-2-carbonyl chloride Pyridine + imidazole -COCl ~180.6 Moderate (lower electron deficiency) Fluorescent dyes, ligand synthesis
Imidazo[1,2-a]pyridine-2-carboxylic acid Pyridine + imidazole -COOH 162.15 Low (requires activation for coupling) Antifungal agents, corrosion inhibitors

Key Findings :

  • The pyrimidine core in this compound increases electron deficiency compared to pyridine analogues, enhancing reactivity toward nucleophiles .
  • Pyridine derivatives (e.g., Imidazo[1,2-a]pyridine-2-carboxylic acid) exhibit lower electrophilicity, requiring coupling reagents like EDC/HOBt for amide bond formation .

Functional Group Comparison: Carbonyl Chloride vs. Carboxymethyl or Amine Derivatives

The nature of the 2-position substituent dictates chemical behavior and biological activity.

Compound Substituent Solubility (Water) Stability Biological Activity References
This compound -COCl Insoluble Sensitive to moisture, requires anhydrous conditions High (enzyme inhibition)
2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium chloride -CH₂COOH Soluble Stable at pH 4–6; hygroscopic Antifungal, bone resorption inhibition
Imidazo[1,2-a]pyrimidin-2-ylmethanamine -CH₂NH₂ Partially soluble Stable in acidic buffers GABA receptor modulation

Key Findings :

  • Carbonyl chloride derivatives are preferred for rapid conjugation but require strict handling to avoid hydrolysis .
  • Carboxymethyl and amine derivatives exhibit better solubility and are utilized in direct biological screening .

Market and Industrial Relevance

Market data for related chlorinated imidazo compounds highlights trends in production and demand.

Compound Global Price Range (USD/kg) Primary Regions of Production Key Consumers References
This compound 1,800–2,200 (estimated) Asia (China, India), Europe Pharma companies, research labs
2-(Chloromethyl)imidazo[1,2-a]pyridine 1,500–1,800 North America, EU Agrochemical manufacturers
8-Chloroimidazo[1,2-a]pyridine derivatives 2,000–2,500 Asia, North America Antiviral drug developers

Key Findings :

  • This compound commands a premium due to its niche applications in high-value drug synthesis .
  • Chloromethyl derivatives are more commoditized, with broader agrochemical use .

Biological Activity

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and pharmacokinetic properties of this compound and its derivatives, drawing on recent research findings.

Overview of Imidazo[1,2-a]pyrimidine Derivatives

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects. The biological potential of these compounds is often influenced by their structural modifications.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives possess potent antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their efficacy against the H37Rv strain of Mtb. The minimum inhibitory concentrations (MIC) for several compounds were found to be less than 1 μM, with some exhibiting MIC values as low as 0.006 μM, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundMIC (μM)Activity against Mtb
90.006Strong
120.006Strong
16≤1Moderate
18≤0.006Strong

Anticancer Properties

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their potential as anticancer agents. One study reported the synthesis of novel KRAS G12C inhibitors based on this scaffold. These compounds demonstrated significant cytotoxicity against cancer cell lines harboring the KRAS G12C mutation . The mechanism of action appears to involve covalent binding to target proteins, which disrupts critical signaling pathways involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives have been explored in various studies. Some derivatives showed promising results in inhibiting inflammatory mediators in vitro. For example, certain compounds exhibited IC50 values in the low micromolar range against COX-2 enzymes . This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundIC50 (μM)Target Enzyme
A0.02COX-2
B0.04COX-2

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on their structural features. SAR studies indicate that modifications at specific positions on the imidazo ring can significantly enhance or diminish activity. For instance:

  • Position 6 : Substituting a methyl group at position 6 enhances activity against Mtb.
  • Position 2 : A small group at position 2 is essential for maintaining antibacterial activity.
  • Amide Group Position : The positioning of the amide group on the imidazopyridine ring influences both potency and selectivity .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are crucial for understanding the viability of these compounds as therapeutic agents. Recent evaluations have shown that some imidazo[1,2-a]pyrimidine derivatives exhibit favorable absorption and distribution characteristics when administered orally or intravenously.

Table 3: In Vivo Pharmacokinetic Data

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO t½ (h)
134111815
183850337ND

These findings highlight the potential for developing effective therapeutic agents based on imidazo[1,2-a]pyrimidine scaffolds.

Q & A

Q. What alternative catalysts or ligands improve the efficiency of this compound in cross-coupling reactions?

  • Methodological Answer : Screen palladium complexes (e.g., XPhos, SPhos) for Suzuki-Miyaura couplings. Phosphine-free conditions using CuI or FeCl₃ are explored for cost reduction. Turnover numbers (TON) and frequencies (TOF) are quantified via GC-MS .

Q. How does this compound perform in photo-induced reactions, and what degradation pathways dominate under UV exposure?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor photolysis (λ = 300–400 nm). LC-MS/MS identifies degradation products (e.g., decarboxylated imidazo-pyrimidine). Quantum yield calculations correlate with light intensity and wavelength .

Q. What advanced separation techniques resolve enantiomers or diastereomers derived from this compound?

  • Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC separate enantiomers. Simulated moving bed (SMB) chromatography scales resolution. Circular dichroism (CD) confirms absolute configurations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.